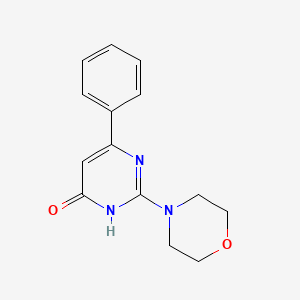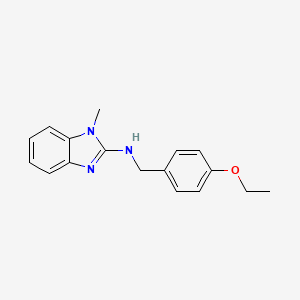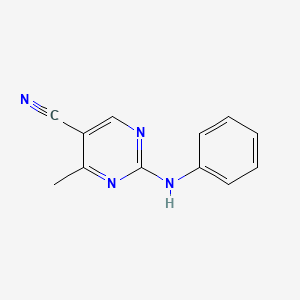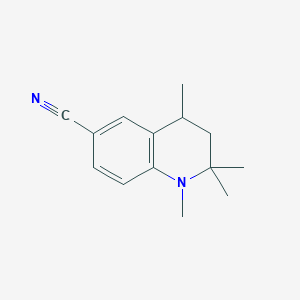
4-(azepan-1-yl)-5-chloro-1H-pyridazin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(アゼパン-1-イル)-5-クロロ-1H-ピリダジン-6-オンは、アゼパン基と塩素原子で置換されたピリダジン環を特徴とする複素環式化合物です。
2. 製法
合成経路と反応条件: 4-(アゼパン-1-イル)-5-クロロ-1H-ピリダジン-6-オンの合成は、通常、特定の条件下でピリダジン誘導体とアゼパン誘導体の反応を含みます。一般的な方法の1つは、塩素化ピリダジン前駆体を使用する方法であり、これは、水素化ナトリウムまたは炭酸カリウムなどの塩基の存在下で、アゼパン誘導体との求核置換反応を起こします。この反応は、通常、ジメチルホルムアミドまたはジメチルスルホキシドなどの非プロトン性溶媒中で、高温で行われます。
工業的生産方法: この化合物の工業的生産は、同様の合成経路をより大規模に行うことができます。連続フロー反応器の使用と最適化された反応条件により、生成物の収率と純度を向上させることができます。さらに、環境にやさしい溶媒や触媒の使用など、グリーンケミストリーの原則を採用することで、プロセスをより環境にやさしくすることができます。
反応の種類:
酸化: この化合物は、特にアゼパン環で酸化反応を起こし、N-オキシドを生成します。
還元: 還元反応はピリダジン環を標的とし、潜在的にジヒドロピリダジン誘導体に変換することができます。
置換: ピリダジン環上の塩素原子は、アミン、チオール、またはアルコキシドなどのさまざまな求核剤で置換することができます。
一般的な試薬と条件:
酸化: 過酸化水素またはm-クロロ過安息香酸などの試薬を穏やかな条件で使用できます。
還元: 炭素上のパラジウムまたは水素化リチウムアルミニウムなどの触媒的 hydrogenation を使用することができます。
置換: 求核置換反応は、通常、水素化ナトリウムまたは炭酸カリウムなどの塩基を必要とし、極性非プロトン性溶媒中で行われます。
主な生成物:
酸化: アゼパン環のN-オキシド。
還元: ジヒドロピリダジン誘導体。
置換: 使用される求核剤に応じて、さまざまな置換されたピリダジン誘導体。
4. 科学研究への応用
4-(アゼパン-1-イル)-5-クロロ-1H-ピリダジン-6-オンは、科学研究でいくつかの応用があります。
化学: より複雑な複素環式化合物の合成のためのビルディングブロックとして役立ちます。
生物学: この化合物は、抗菌性や抗癌性などの潜在的な生物活性について研究されています。
医学: 特に特定の酵素や受容体を標的とする、新しい医薬品の開発のためのリード化合物として調査されています。
産業: この化合物は、農薬やその他の特殊化学品の開発に使用できます。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(azepan-1-yl)-5-chloro-1H-pyridazin-6-one typically involves the reaction of a pyridazine derivative with an azepane derivative under specific conditions. One common method involves the use of a chlorinated pyridazine precursor, which undergoes nucleophilic substitution with an azepane derivative in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and catalysts, can make the process more environmentally friendly.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the azepane ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyridazine ring, potentially converting it to a dihydropyridazine derivative.
Substitution: The chlorine atom on the pyridazine ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophilic substitution reactions often require a base like sodium hydride or potassium carbonate and are carried out in polar aprotic solvents.
Major Products:
Oxidation: N-oxides of the azepane ring.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
科学的研究の応用
4-(Azepan-1-yl)-5-chloro-1H-pyridazin-6-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound can be used in the development of agrochemicals and other specialty chemicals.
作用機序
4-(アゼパン-1-イル)-5-クロロ-1H-ピリダジン-6-オンの作用機序は、酵素や受容体などの特定の分子標的との相互作用を含みます。アゼパン環とピリダジン部分は、酵素の活性部位と相互作用し、潜在的にその活性を阻害することができます。塩素原子も、化合物が標的に結合する親和性を高める役割を果たす可能性があります。
類似化合物:
- 1-(アゼパン-1-イル)-4-クロロフタラジン
- 2-(1-アゼパニル)-N-(2,4-ジフルオロフェニル)アセトアミド
- 4-(1-アゼパニルメチル)-3-ヒドロキシ-6H-ベンゾ[c]クロメン-6-オン
独自性: 4-(アゼパン-1-イル)-5-クロロ-1H-ピリダジン-6-オンは、アゼパン環とピリダジン部分の両方が存在するため、独特です。これらの構造上の特徴の組み合わせにより、研究と産業におけるさまざまな用途に適した汎用性の高い化合物となっています。
類似化合物との比較
- 1-(Azepan-1-yl)-4-chlorophthalazine
- 2-(1-Azepanyl)-N-(2,4-difluorophenyl)acetamide
- 4-(1-Azepanylmethyl)-3-hydroxy-6H-benzo[c]chromen-6-one
Uniqueness: 4-(Azepan-1-yl)-5-chloro-1H-pyridazin-6-one is unique due to the presence of both the azepane ring and the pyridazine moiety, which confer distinct chemical and biological properties. The combination of these structural features makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
307508-35-6 |
|---|---|
分子式 |
C10H14ClN3O |
分子量 |
227.69 g/mol |
IUPAC名 |
4-(azepan-1-yl)-5-chloro-1H-pyridazin-6-one |
InChI |
InChI=1S/C10H14ClN3O/c11-9-8(7-12-13-10(9)15)14-5-3-1-2-4-6-14/h7H,1-6H2,(H,13,15) |
InChIキー |
MYWMVATXEMMDHN-UHFFFAOYSA-N |
正規SMILES |
C1CCCN(CC1)C2=C(C(=O)NN=C2)Cl |
溶解性 |
20.8 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(4-Fluorophenyl)imino]-8-methoxy-4,4-dimethyl-6-(piperidinomethyl)-4H-pyrrolo[3,2,1-IJ]quinolin-2-one](/img/structure/B11032078.png)
![2-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl 4-phenylpiperazine-1-carbodithioate](/img/structure/B11032090.png)

![N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methylbenzamide](/img/structure/B11032104.png)
![N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]-4-(pyrimidin-2-ylamino)butanamide](/img/structure/B11032106.png)

![(1E)-1-[(3,5-dimethylphenyl)imino]-8-ethoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11032112.png)

![2-chloro-N-[3-(1H-imidazol-1-yl)propyl]-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide](/img/structure/B11032123.png)
![2''-Amino-6',6',7''-trimethyl-3''-propionyl-5',6'-dihydro-5''{H}-dispiro[cyclohexane-1,4'-pyrrolo[3,2,1-{IJ}]quinoline-1',4''-pyrano[4,3-{B}]pyran]-2',5''-dione](/img/structure/B11032124.png)
![1-cycloheptyl-7-hydroxy-4-[4-(pentyloxy)phenyl]-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one](/img/structure/B11032138.png)

![7-hydroxy-1-(pentan-2-yl)-4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one](/img/structure/B11032152.png)
![2-(4-methylphenyl)-6-morpholin-4-yl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione](/img/structure/B11032156.png)
